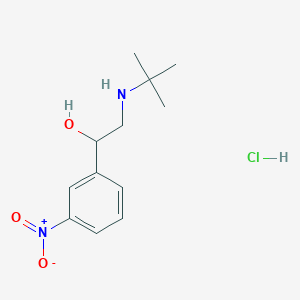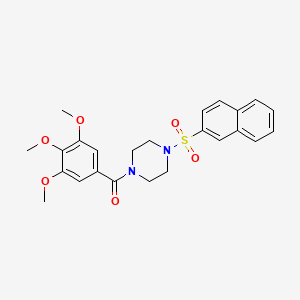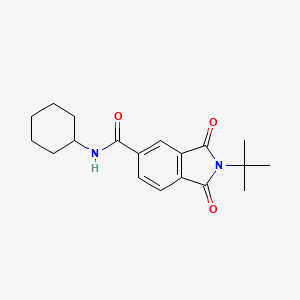
2-(tert-butylamino)-1-(3-nitrophenyl)ethanol hydrochloride
Vue d'ensemble
Description
2-(tert-butylamino)-1-(3-nitrophenyl)ethanol hydrochloride, commonly known as Atenolol, is a selective beta-1 adrenergic receptor antagonist drug. It is widely used in the treatment of hypertension, angina pectoris, and other cardiovascular diseases. Atenolol has been used for decades due to its high efficacy and safety profile.
Mécanisme D'action
Atenolol works by selectively blocking beta-1 adrenergic receptors, which are located in the heart and kidneys. By blocking these receptors, Atenolol reduces the heart rate and the force of contraction, thus reducing the workload on the heart. This results in a decrease in blood pressure and an improvement in cardiovascular function.
Biochemical and Physiological Effects:
Atenolol has several biochemical and physiological effects on the body. It reduces the heart rate and the force of contraction, which decreases the workload on the heart. This results in a decrease in blood pressure, which can help prevent cardiovascular events such as heart attack and stroke. Atenolol also reduces the secretion of renin, which is an enzyme that regulates blood pressure. Additionally, Atenolol has been shown to improve endothelial function, which is important for maintaining healthy blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
Atenolol has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable and has a long shelf life. However, Atenolol has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to dissolve in some experiments. Additionally, Atenolol has a relatively low potency, which can require higher doses for some experiments.
Orientations Futures
There are several future directions for Atenolol research. One area of interest is the development of new formulations of Atenolol that can improve its solubility and potency. Another area of interest is the investigation of Atenolol's effects on other physiological systems, such as the immune system and the nervous system. Additionally, there is a need for further research on the long-term safety and efficacy of Atenolol, particularly in special populations such as pregnant women and children.
Conclusion:
Atenolol is a selective beta-1 adrenergic receptor antagonist drug that has been widely used for decades in the treatment of hypertension, angina pectoris, and other cardiovascular diseases. It has several biochemical and physiological effects on the body, including a decrease in blood pressure and an improvement in cardiovascular function. Atenolol has several advantages for lab experiments, but also has some limitations. There are several future directions for Atenolol research, including the development of new formulations and investigations into its effects on other physiological systems.
Applications De Recherche Scientifique
Atenolol has been extensively studied for its efficacy and safety in the treatment of hypertension, angina pectoris, and other cardiovascular diseases. It has also been used in the treatment of anxiety disorders, migraine headaches, and alcohol withdrawal syndrome. Atenolol has been shown to reduce the risk of cardiovascular events such as heart attack and stroke, as well as improve overall cardiovascular health.
Propriétés
IUPAC Name |
2-(tert-butylamino)-1-(3-nitrophenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3.ClH/c1-12(2,3)13-8-11(15)9-5-4-6-10(7-9)14(16)17;/h4-7,11,13,15H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNSFFWWJRCSKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC=C1)[N+](=O)[O-])O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3944227.png)
![N-phenyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B3944232.png)



![6-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3944273.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B3944277.png)
![3-[(4-bromophenyl)amino]-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one](/img/structure/B3944286.png)
![2,4-dichloro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3944295.png)
![3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-diethylacrylamide](/img/structure/B3944300.png)
![4-ethyl-8-methyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B3944312.png)
![N-(2-furylmethyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B3944321.png)
![1-(2-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3944324.png)